Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a synthetic thiazole derivative featuring a 4-methylthiazole-5-carboxylate core substituted at the 2-position with a 4-(benzylsulfonyl)butanamido group. Thiazole derivatives are known for diverse applications, including antimicrobial agents, enzyme inhibitors, and fluorescent probes, depending on substituent chemistry .
Properties
IUPAC Name |
ethyl 2-(4-benzylsulfonylbutanoylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-25-17(22)16-13(2)19-18(26-16)20-15(21)10-7-11-27(23,24)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYSKWEENKTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The butanamido group is introduced through an amidation reaction, where butanoic acid or its derivatives react with the thiazole intermediate.
Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect cellular pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Cyano Groups: The benzylsulfonyl group in the target compound may improve metabolic stability compared to cyano-containing analogs like febuxostat intermediates .
- Amide vs. Hydrazone Linkages : Amide bonds (target compound) typically enhance hydrolytic stability relative to hydrazones (e.g., coumarin derivatives in ), which are prone to hydrolysis .
- Benzimidazole vs. Benzylsulfonyl : Benzimidazole-containing analogs () exhibit π-π stacking interactions useful in targeting enzymes, whereas the benzylsulfonyl group may enhance solubility or target-specific binding .
Physicochemical Data:
- Melting Points : Analogs with bulky substituents (e.g., coumarin derivatives) exhibit high melting points (209–222°C), indicating crystalline stability .
- Spectroscopic Features : IR spectra of analogs confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹). The target compound’s benzylsulfonyl group would show S=O stretches at ~1150–1300 cm⁻¹ .
Commercial and Industrial Relevance
- Scalability : Febuxostat intermediates () are synthesized via one-pot reactions with yields >20%, highlighting industrial viability. The target compound’s synthesis may require optimization to reduce steps involving toxic reagents (e.g., sulfonyl chlorides) .
- Purity and Cost : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5) is commercially available (e.g., Alfa Aesar, ), suggesting precursor accessibility.
Biological Activity
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₃H₁₅N₁O₃S
- Molecular Weight : 263.31 g/mol
- CAS Number : 161797-99-5
The structure includes a thiazole ring, a benzylsulfonyl group, and an ethyl carboxylate moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro assays indicated that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively researched. This compound was tested against multiple cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound exhibited cytotoxic effects, with IC50 values indicating potent activity against these cell lines. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Study 1: Antimicrobial Evaluation
In a comparative study, this compound was assessed alongside other thiazole derivatives for their antimicrobial efficacy. The results highlighted that this compound outperformed several others in inhibiting microbial growth, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Study 2: Anticancer Activity
A study published in the International Journal of Molecular Sciences explored the anticancer properties of various thiazole derivatives. This compound was noted for its ability to inhibit cell proliferation in cancer models and was associated with reduced tumor size in xenograft models . The study emphasized the need for further investigation into its mechanism of action and potential as a therapeutic agent.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
